Thiol-C10-amide-PEG8: A Technical Guide for Researchers and Drug Development Professionals
Thiol-C10-amide-PEG8: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Thiol-C10-amide-PEG8 is a heterobifunctional linker molecule integral to the burgeoning field of targeted protein degradation. As a crucial component of Proteolysis Targeting Chimeras (PROTACs), this linker facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to their subsequent degradation by the proteasome. This guide provides an in-depth overview of the chemical properties, synthesis, and application of Thiol-C10-amide-PEG8 for researchers, scientists, and professionals in drug development.
Core Chemical Properties
Thiol-C10-amide-PEG8 is characterized by a thiol group at one terminus, a C10 alkyl chain, an amide bond, and a polyethylene glycol (PEG) chain of eight repeating units. This structure imparts specific functionalities essential for its role as a PROTAC linker. The terminal thiol group offers a reactive handle for conjugation to a protein of interest (POI) ligand, often through a maleimide-thiol reaction. The PEG8 moiety enhances aqueous solubility and provides a flexible spacer to orient the PROTAC molecule for effective ternary complex formation between the target protein and an E3 ligase.
| Property | Value | Citation(s) |
| Chemical Name | N-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosan-1-yl)-11-sulfanylundecanamide | [1] |
| Molecular Formula | C27H55NO9S | [1] |
| Molecular Weight | 569.79 g/mol | [1] |
| CAS Number | 1353948-95-4 | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO and DMF. | |
| Storage | Recommended storage at -20°C for long-term stability. |
Synthesis of Thiol-C10-amide-PEG8
The synthesis of Thiol-C10-amide-PEG8 is achieved through a standard amide coupling reaction between 11-mercaptoundecanoic acid and an amino-PEG8-alcohol derivative. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of Thiol-C10-amide-PEG8
Materials:
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11-mercaptoundecanoic acid
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O-(2-Aminoethyl)heptaethylene glycol (or a similarly suitable amino-PEG8-alcohol)
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N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)
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N-hydroxysuccinimide (NHS) or HOBt
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Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
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Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
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Activation of Carboxylic Acid: In a round-bottom flask, dissolve 11-mercaptoundecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Cool the mixture to 0°C in an ice bath. Add DCC (1.1 equivalents) dropwise to the solution. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
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Amide Coupling: In a separate flask, dissolve O-(2-Aminoethyl)heptaethylene glycol (1 equivalent) and TEA (1.5 equivalents) in anhydrous DCM.
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Reaction Mixture: Filter the activated ester solution from step 1 to remove the DCU precipitate. Add the filtered solution dropwise to the amine solution from step 2 at 0°C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield Thiol-C10-amide-PEG8.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in PROTAC-Mediated Protein Degradation
Thiol-C10-amide-PEG8 serves as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC. This tripartite molecule facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. A common application involves targeting proteins implicated in disease, such as the bromodomain-containing protein 4 (BRD4) in cancer.
Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Assessing PROTAC Efficacy
A critical step in PROTAC development is to quantify the degradation of the target protein in a cellular context. Western blotting is a standard technique for this purpose.
